Cas no 1932037-44-9 (rac-(3R,4R)-4-phenylpyrrolidine-3-carboxylic acid)
rac-(3R,4R)-4-phenylpyrrolidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Pyrrolidinecarboxylic acid, 4-phenyl-, (3S,4S)-
- rac-(3R,4R)-4-phenylpyrrolidine-3-carboxylic acid
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- MDL: MFCD30537061
- Inchi: 1S/C11H13NO2/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m1/s1
- InChI Key: XTJDGOQYFKHEJR-NXEZZACHSA-N
- SMILES: N1C[C@H](C2=CC=CC=C2)[C@H](C(O)=O)C1
rac-(3R,4R)-4-phenylpyrrolidine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-248383-0.05g |
rac-(3R,4R)-4-phenylpyrrolidine-3-carboxylic acid |
1932037-44-9 | 95% | 0.05g |
$455.0 | 2024-06-19 | |
| Enamine | EN300-248383-0.1g |
rac-(3R,4R)-4-phenylpyrrolidine-3-carboxylic acid |
1932037-44-9 | 95% | 0.1g |
$476.0 | 2024-06-19 | |
| Enamine | EN300-248383-0.25g |
rac-(3R,4R)-4-phenylpyrrolidine-3-carboxylic acid |
1932037-44-9 | 95% | 0.25g |
$498.0 | 2024-06-19 | |
| Enamine | EN300-248383-0.5g |
rac-(3R,4R)-4-phenylpyrrolidine-3-carboxylic acid |
1932037-44-9 | 95% | 0.5g |
$520.0 | 2024-06-19 | |
| Enamine | EN300-248383-1.0g |
rac-(3R,4R)-4-phenylpyrrolidine-3-carboxylic acid |
1932037-44-9 | 95% | 1.0g |
$541.0 | 2024-06-19 | |
| Enamine | EN300-248383-2.5g |
rac-(3R,4R)-4-phenylpyrrolidine-3-carboxylic acid |
1932037-44-9 | 95% | 2.5g |
$1063.0 | 2024-06-19 | |
| Enamine | EN300-248383-5.0g |
rac-(3R,4R)-4-phenylpyrrolidine-3-carboxylic acid |
1932037-44-9 | 95% | 5.0g |
$1572.0 | 2024-06-19 | |
| Enamine | EN300-248383-10.0g |
rac-(3R,4R)-4-phenylpyrrolidine-3-carboxylic acid |
1932037-44-9 | 95% | 10.0g |
$2331.0 | 2024-06-19 | |
| Enamine | EN300-248383-1g |
rac-(3R,4R)-4-phenylpyrrolidine-3-carboxylic acid |
1932037-44-9 | 1g |
$541.0 | 2023-09-15 | ||
| Enamine | EN300-248383-5g |
rac-(3R,4R)-4-phenylpyrrolidine-3-carboxylic acid |
1932037-44-9 | 5g |
$1572.0 | 2023-09-15 |
rac-(3R,4R)-4-phenylpyrrolidine-3-carboxylic acid Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on rac-(3R,4R)-4-phenylpyrrolidine-3-carboxylic acid
Rac-(3R,4R)-4-Phenylpyrrolidine-3-Carboxylic Acid (CAS No. 1932037-44-9): An Overview
Rac-(3R,4R)-4-Phenylpyrrolidine-3-carboxylic acid (CAS No. 1932037-44-9) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of pyrrolidine, a five-membered heterocyclic amine, with a phenyl group and a carboxylic acid moiety attached to the pyrrolidine ring. The racemic nature of this compound, indicated by the prefix "rac-", signifies that it is an equal mixture of two enantiomers, (3R,4R) and (3S,4S).
The structural complexity and unique properties of rac-(3R,4R)-4-phenylpyrrolidine-3-carboxylic acid make it an intriguing molecule for various applications in drug discovery and development. The presence of the carboxylic acid group provides potential for forming hydrogen bonds and other interactions with biological targets, while the phenyl group contributes to the lipophilicity and overall pharmacokinetic profile of the molecule.
Recent studies have explored the potential of rac-(3R,4R)-4-phenylpyrrolidine-3-carboxylic acid as a lead compound for developing new therapeutic agents. One notable area of research is its use as a scaffold for designing inhibitors of specific enzymes involved in disease pathways. For instance, researchers have investigated its ability to inhibit enzymes such as proteases and kinases, which are key targets in the treatment of cancer, neurodegenerative diseases, and inflammatory conditions.
In a study published in the Journal of Medicinal Chemistry, scientists demonstrated that derivatives of rac-(3R,4R)-4-phenylpyrrolidine-3-carboxylic acid exhibited potent inhibitory activity against a specific protease implicated in Alzheimer's disease. The researchers found that these derivatives were able to cross the blood-brain barrier effectively and showed promising in vitro and in vivo efficacy. This finding highlights the potential of this compound as a starting point for developing novel treatments for neurodegenerative disorders.
Another area of interest is the use of rac-(3R,4R)-4-phenylpyrrolidine-3-carboxylic acid in the development of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active form through metabolic processes within the body. The carboxylic acid group in this compound can be modified to create prodrugs with improved pharmacokinetic properties, such as enhanced solubility or reduced toxicity. This approach has been explored in several preclinical studies, where modified derivatives showed improved bioavailability and reduced side effects compared to their parent compounds.
The synthetic accessibility of rac-(3R,4R)-4-phenylpyrrolidine-3-carboxylic acid is another factor contributing to its appeal in pharmaceutical research. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. One common method involves the asymmetric synthesis of the chiral centers followed by functional group transformations to introduce the carboxylic acid moiety. These synthetic strategies have been optimized to achieve high yields and purity levels, making it feasible to scale up production for preclinical and clinical studies.
In addition to its potential therapeutic applications, rac-(3R,4R)-4-phenylpyrrolidine-3-carboxylic acid has also been studied for its use as a building block in combinatorial chemistry. Combinatorial chemistry involves the rapid synthesis and screening of large libraries of compounds to identify lead candidates with desired biological activities. The modular nature of this compound allows for easy modification at different positions, enabling researchers to generate diverse libraries with varying functional groups and substituents.
The physicochemical properties of rac-(3R,4R)-4-phenylpyrrolidine-3-carboxylic acid, such as its solubility, stability, and partition coefficient (logP), have been extensively characterized through various analytical techniques. These properties are crucial for understanding its behavior in biological systems and optimizing its formulation for drug delivery. For example, studies have shown that modifying the substituents on the phenyl ring can significantly affect the logP value and thus influence the compound's ability to penetrate cell membranes or cross biological barriers.
Clinical trials involving compounds derived from rac-(3R,4R)-4-phenylpyrrolidine-3-carboxylic acid are currently underway to evaluate their safety and efficacy in human subjects. Early results from phase I trials have indicated that these compounds are well-tolerated at therapeutic doses with minimal adverse effects. Further clinical studies are needed to fully assess their therapeutic potential and determine optimal dosing regimens.
In conclusion, rac-(3R,4R)-4-phenylpyrrolidine-3-carboxylic acid (CAS No. 1932037-44-9) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable physicochemical properties make it an attractive candidate for developing new therapeutic agents targeting various diseases. Ongoing research continues to uncover new applications and optimize its use in drug discovery pipelines.
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